molecular formula C9H17NO2 B13213611 tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate

Cat. No.: B13213611
M. Wt: 171.24 g/mol
InChI Key: GWSRRPPRBGKWTA-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate is a protected cyclopropane-based non-natural amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Compounds featuring the 1-aminocyclopropanecarboxylic acid structure have demonstrated significant pharmacological potential, acting as high-affinity partial agonists at strychnine-insensitive glycine receptors and as low-affinity antagonists at the NMDA receptor . These mechanisms are associated with neuroprotective, anticonvulsant, and antidepressant-like effects in preclinical studies . Furthermore, spirocyclic derivatives of 1-aminocyclopropanecarboxylic acid are key intermediates in the industrial synthesis of leading antiviral agents. A prominent example is their use in constructing Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . The tert-butyl ester and amino protection of this reagent make it a stable and versatile intermediate for further synthetic manipulation, including deprotection or incorporation into larger peptide-like structures to create conformationally restricted analogs for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl 1-amino-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-5-9(6,10)7(11)12-8(2,3)4/h6H,5,10H2,1-4H3

InChI Key

GWSRRPPRBGKWTA-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Cyclopropanation of Methacrylic Acid Derivatives Followed by Functional Group Transformations

One of the foundational approaches to cyclopropane amino acids involves cyclopropanation of α,β-unsaturated carboxylic acid derivatives such as methacrylic acid esters. According to a patent (CN104447293A), methacrylic acid esters or related nitriles/amides undergo cyclopropanation with trihalides in alkaline media to form 2,2-gem halide cyclopropane intermediates. Subsequent dehalogenation and acidification yield methylcyclopropyl carboxylic acids, which can be further transformed into amino derivatives by hydrolysis and amination steps. This method benefits from mild conditions, readily available starting materials, and high purity products.

Stereoselective Synthesis via Modified Strecker Reaction and Azidation

Literature reports on related cyclopropane amino acids suggest that stereoselective Strecker synthesis starting from 2-methylcyclobutanone derivatives can be adapted for cyclopropane analogs. For example, azidation of methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate followed by hydrogenation and hydrolysis affords 1-amino-2-methylcyclopropane carboxylates. This approach allows access to stereoisomers but may require chromatographic separation due to diastereomeric mixtures.

Boc Protection of Amino Group via Reaction with Boc Anhydride

The tert-butyl ester protecting group is typically introduced by reaction of the amino acid or its precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, often in solvents like tetrahydrofuran or dichloromethane. This step is crucial for protecting the amino group during subsequent synthetic manipulations and for improving the compound's stability and solubility.

Multi-Step Synthesis Involving Michael–Dieckmann Type Cycloaddition and Wittig Reactions

Advanced synthetic routes to cyclopropane and cyclobutane amino acid derivatives involve formal [2+2] cycloadditions (Michael–Dieckmann type) of amino acrylates with ketene diethyl acetal to form cyclobutane cores, which can be converted to cyclopropane analogs by ring contraction or other transformations. Wittig methylideneation is used to install methylene groups, followed by oxidation and acid hydrolysis to yield amino acid hydrochloride salts. Although this method is more complex, it allows for stereocontrolled synthesis and access to diverse substitution patterns.

Comparative Analysis of Preparation Methods

Methodology Key Steps Advantages Limitations
Cyclopropanation of methacrylic esters Cyclopropanation with trihalides, dehalogenation, acidification Mild conditions, accessible starting materials May require further steps for amino group installation
Azidation and hydrogenation Azidation of bicyclo compounds, hydrogenation, hydrolysis Stereoselective access to amino acids Diastereomer separation needed, multiple steps
Boc protection Reaction with Boc anhydride and base Effective amino group protection Requires prior amino acid synthesis
Michael–Dieckmann cycloaddition Cycloaddition, Wittig reaction, oxidation, hydrolysis Stereocontrol, access to complex derivatives Multi-step, moderate overall yields

Chemical Reactions Analysis

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds: Challenges Due to Insufficient Evidence

A meaningful comparison requires structural analogs or functional group equivalents. Below is an analysis of the discrepancies:

Table 1: Key Differences Between Referenced Compounds and Target Molecule

Property Target Compound (Hypothetical) tert-Butyl chloride 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Molecular Formula C₉H₁₅NO₂ C₄H₉Cl C₁₂H₁₃FO₃
Functional Groups Amino, ester, cyclopropane Alkyl chloride Carboxylic acid, fluorophenyl, methoxy, cyclopropane
Applications Chiral synthesis, drug intermediates Alkylation reactions Potential use in pharmaceuticals (unspecified)
Steric Effects High (tert-butyl group) Low Moderate (methoxy and fluorophenyl groups)

Critical Limitations in Evidence

No Direct Data on Target Compound: Neither source provides structural, synthetic, or spectroscopic data for tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate.

Irrelevant Comparators: The referenced compounds lack the amino and ester functionalities critical to the target molecule’s reactivity.

Recommendations for Further Research

To address this gap, consult peer-reviewed studies on cyclopropane derivatives with amino-ester motifs, such as:

  • tert-Butyl 1-aminocyclopropane-1-carboxylate (CAS 95715-86-9), a related compound used in peptide mimetics.
  • 1-Amino-2-methylcyclopropane-1-carboxylic acid (a free acid analog), studied for its conformational constraints in drug design.

Biological Activity

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl group, which can influence its metabolic stability and biological interactions. Understanding its biological activity is crucial for its application in drug design and development.

The compound's structure can be represented as follows:

tert Butyl 1 amino 2 methylcyclopropane 1 carboxylate(C8H15NO2)\text{tert Butyl 1 amino 2 methylcyclopropane 1 carboxylate}\quad (C_8H_{15}NO_2)

This structure includes a cyclopropane ring, an amino group, and a carboxylate moiety, which are essential for its reactivity and interaction with biological targets.

Metabolic Stability

Research indicates that the tert-butyl group significantly affects the metabolic stability of compounds. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group increased metabolic stability in vitro and in vivo. This modification reduced the clearance rates in liver microsomes, suggesting that structural modifications can enhance the pharmacokinetic profiles of similar compounds .

The metabolic pathways involving This compound suggest that it may act as an inhibitor of specific enzymes. For instance, compounds with similar structures have been shown to inhibit ACC deaminase, an enzyme involved in amino acid metabolism. The mechanism involves nucleophilic attacks on enzyme residues, leading to irreversible inhibition .

In Vitro Studies

In vitro studies have shown that derivatives of cyclopropane amino acids exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For example, compounds structurally related to This compound have been tested for their ability to activate mitofusins, which are critical for mitochondrial function. One study reported that cyclopropyl analogs displayed potent mitofusin activation with EC50 values around 5-6 nM, indicating strong biological activity .

CompoundActivity TypeEC50 Value (nM)Reference
5BMitofusin Activator5-6
tert-Butyl DerivativeACC Deaminase InhibitionN/A

In Vivo Studies

In vivo pharmacokinetic studies have also highlighted the potential of this compound. For instance, when administered to mice, derivatives showed varying plasma half-lives and tissue distribution profiles. One compound exhibited a plasma half-life of approximately 2.83 hours, indicating moderate stability and potential for therapeutic use .

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